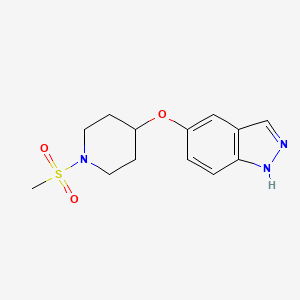
Dide-O-methylgrandisin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dide-O-methylgrandisin is a diaryltetrahydrofuran type neolignan, a class of phenylpropanoids. It is derived from the plant species Licaria aurea, which belongs to the Lauraceae family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dide-O-methylgrandisin involves several steps, starting from basic phenylpropanoid unitsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Dide-O-methylgrandisin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Dide-O-methylgrandisin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of diaryltetrahydrofuran neolignans.
Biology: It has shown potential in biological assays, particularly in studying its effects on cellular processes.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of Dide-O-methylgrandisin involves its interaction with various molecular targets. It is believed to exert its effects through pathways related to oxidative stress and inflammation. The exact molecular targets are still under investigation, but it is thought to modulate the activity of enzymes and receptors involved in these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Grandisin: Another diaryltetrahydrofuran neolignan with similar structural features.
Virolongin A and B: Neolignans with comparable biological activities.
De-O-methylgrandisin: A closely related compound with slight structural differences.
Uniqueness
Dide-O-methylgrandisin stands out due to its specific methoxy group arrangement, which may confer unique reactivity and biological properties
Propriétés
Numéro CAS |
112572-55-1 |
|---|---|
Formule moléculaire |
C22H28O7 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
4-[(2R,3R,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H28O7/c1-11-12(2)22(14-9-17(27-5)20(24)18(10-14)28-6)29-21(11)13-7-15(25-3)19(23)16(8-13)26-4/h7-12,21-24H,1-6H3/t11-,12-,21-,22-/m1/s1 |
Clé InChI |
CAUANPLJFMVCHO-LGYONYEGSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
SMILES canonique |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


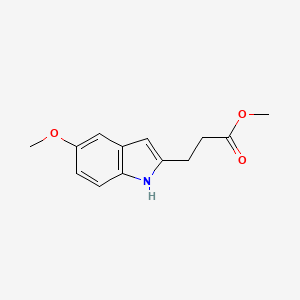

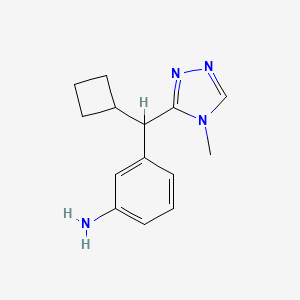
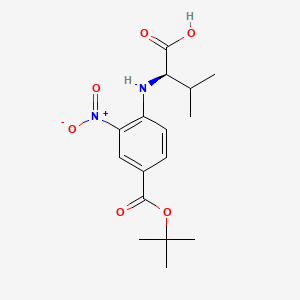

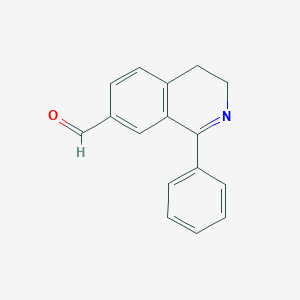
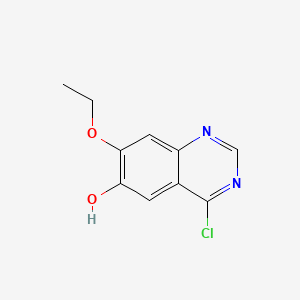
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)
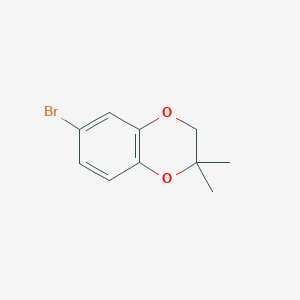

![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
